![molecular formula C25H33Cl2N7O2 B10777091 2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour SP2456 impliquent plusieurs étapes :
Matières premières : La synthèse commence par la cyclohexylamine et le 2,3-dichlorobenzaldéhyde.
Formation d'un intermédiaire : La réaction initiale forme un composé intermédiaire par une réaction de condensation.
Cyclisation : L'intermédiaire subit une cyclisation avec la pipéridine pour former un cycle pyrazole.
Acylation : La dernière étape implique une acylation avec l'anhydride acétique pour donner SP2456.
Les méthodes de production industrielle de SP2456 ne sont pas largement documentées, mais impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus, avec une optimisation pour le rendement et la pureté.
Analyse Des Réactions Chimiques
SP2456 subit divers types de réactions chimiques :
Oxydation : Il peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe dichlorophényle, où les atomes de chlore peuvent être remplacés par d'autres nucléophiles.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur charbon, et des températures et des pressions variables en fonction de la réaction spécifique.
4. Applications de la recherche scientifique
SP2456 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : SP2456 est étudié pour ses effets thérapeutiques potentiels, en particulier dans la modulation des réponses immunitaires.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de SP2456 implique son interaction avec l'interleukine-2, une cytokine qui joue un rôle crucial dans le système immunitaire. SP2456 module l'activité de l'interleukine-2, affectant potentiellement les réponses immunitaires. Les cibles moléculaires exactes et les voies impliquées sont encore à l'étude, mais on pense qu'il influence les voies de signalisation liées à la modulation immunitaire .
Applications De Recherche Scientifique
SP2456 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: SP2456 is being investigated for its potential therapeutic effects, particularly in modulating immune responses.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of SP2456 involves its interaction with interleukin-2, a cytokine that plays a crucial role in the immune system. SP2456 modulates the activity of interleukin-2, potentially affecting immune responses. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to immune modulation .
Comparaison Avec Des Composés Similaires
SP2456 est unique par rapport à d'autres composés similaires en raison de sa structure et de ses groupes fonctionnels spécifiques. Les composés similaires comprennent :
N-acyl-alpha-aminoacides et dérivés : Ces composés partagent la structure de l'aminoacide acylé, mais diffèrent par leurs chaînes latérales et leurs groupes fonctionnels.
Phénylpyrazoles : Composés avec un cycle pyrazole lié à un groupe phényle, similaires à SP2456.
N-acylpipéridines : Composés contenant un cycle pipéridine avec un groupe acyle.
L'unicité de SP2456 réside dans sa combinaison d'un groupe cyclohexyle, d'un groupe dichlorophényle et d'un cycle pyrazole, qui contribuent à ses propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C25H33Cl2N7O2 |
|---|---|
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
(2R)-2-cyclohexyl-2-(diaminomethylideneamino)-N-[2-[4-[3-(2,3-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C25H33Cl2N7O2/c26-18-8-4-7-17(22(18)27)20-13-19(32-33-20)15-9-11-34(12-10-15)21(35)14-30-24(36)23(31-25(28)29)16-5-2-1-3-6-16/h4,7-8,13,15-16,23H,1-3,5-6,9-12,14H2,(H,30,36)(H,32,33)(H4,28,29,31)/t23-/m1/s1 |
Clé InChI |
SSSXBBASYYVGCI-HSZRJFAPSA-N |
SMILES isomérique |
C1CCC(CC1)[C@H](C(=O)NCC(=O)N2CCC(CC2)C3=CC(=NN3)C4=C(C(=CC=C4)Cl)Cl)N=C(N)N |
SMILES canonique |
C1CCC(CC1)C(C(=O)NCC(=O)N2CCC(CC2)C3=CC(=NN3)C4=C(C(=CC=C4)Cl)Cl)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
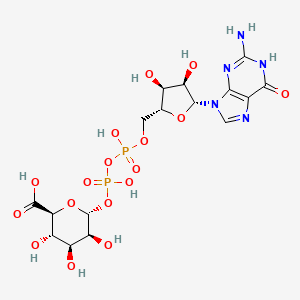
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
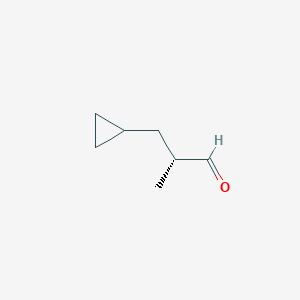
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
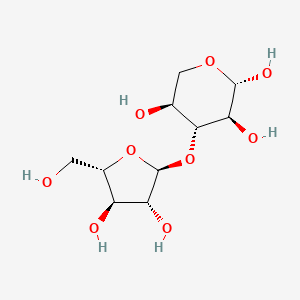
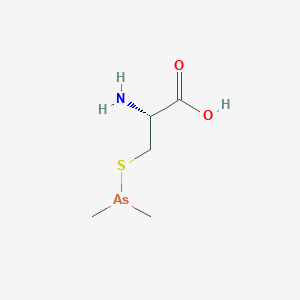
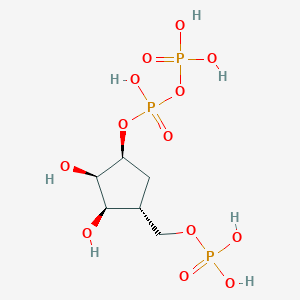

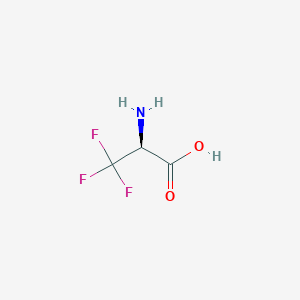
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)


